Hirudin (53-64), rgd-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

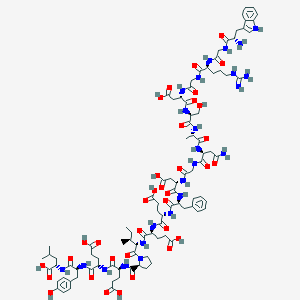

Hirudin (53-64), rgd-, also known as Hirudin (53-64), rgd-, is a useful research compound. Its molecular formula is C96H134N24O35 and its molecular weight is 2184.2 g/mol. The purity is usually 95%.

The exact mass of the compound Hirudin (53-64), rgd- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hirudin (53-64), rgd- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hirudin (53-64), rgd- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticoagulant Properties

Mechanism of Action

Hirudin works by directly binding to thrombin, preventing it from converting fibrinogen into fibrin, thus inhibiting clot formation. The RGD sequence further enhances its interaction with integrins on platelets, potentially reducing thrombus formation more effectively than traditional anticoagulants like heparin .

Clinical Applications

- Deep Vein Thrombosis (DVT) : Studies have shown that Hirudin is more effective than heparin in preventing DVT in patients with unstable angina .

- Acute Myocardial Infarction (AMI) : The use of Hirudin in combination with thrombolytic therapy has been investigated for improving outcomes in AMI patients, demonstrating a reduction in thrombus formation during acute events .

Nanomedicine Applications

Recent advancements have led to the development of liposomal formulations of Hirudin for targeted drug delivery. These formulations enhance bioavailability and reduce systemic side effects associated with conventional administration methods.

Diabetic Nephropathy Management

Liposomal Hirudin has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and other inflammatory markers associated with diabetic nephropathy (DN). This application highlights its potential for targeted therapy in renal diseases .

Advantages of Nanomedicine

- Improved Pharmacokinetics : Nanoparticles can enhance the solubility and stability of Hirudin, allowing for more effective delivery.

- Targeted Delivery : By conjugating RGD peptides to nanoparticles, researchers can achieve site-specific delivery to areas of inflammation or injury, such as in DN or cardiovascular diseases .

Vascular Graft Modifications

Hirudin (53-64), rgd- has been explored for its potential to modify vascular grafts, enhancing their biocompatibility and reducing thrombogenicity.

Surface Modification Strategies

- Endothelialization Promotion : The integration of Hirudin into graft materials can stimulate endothelial cell growth and improve integration with host tissues.

- Thrombosis Prevention : By reducing platelet activation through RGD-mediated interactions, Hirudin-modified grafts may lower the risk of thrombosis post-surgery .

Data Summary Table

Case Studies

-

Case Study on DVT Prevention

A clinical trial demonstrated that patients receiving Hirudin showed a significant reduction in DVT incidence compared to those treated with standard heparin therapy. The study highlighted improved patient outcomes and fewer complications related to anticoagulation therapy. -

Nanomedicine for Diabetic Nephropathy

In a preclinical study, liposomal Hirudin was administered to diabetic rats. Results indicated a marked decrease in renal inflammation and fibrosis markers, suggesting potential for clinical translation into human therapies. -

Vascular Graft Integration

A study involving animal models showed that vascular grafts modified with Hirudin exhibited enhanced integration with surrounding tissues and significantly lower rates of thrombosis compared to non-modified grafts.

Eigenschaften

CAS-Nummer |

135546-62-2 |

|---|---|

Molekularformel |

C96H134N24O35 |

Molekulargewicht |

2184.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C96H134N24O35/c1-6-47(4)79(94(153)120-33-13-19-68(120)93(152)113-59(26-30-75(131)132)85(144)110-58(25-29-74(129)130)86(145)115-62(36-50-20-22-52(122)23-21-50)89(148)117-66(95(154)155)34-46(2)3)119-87(146)60(27-31-76(133)134)111-84(143)57(24-28-73(127)128)112-88(147)61(35-49-14-8-7-9-15-49)116-90(149)64(39-77(135)136)108-72(126)44-105-83(142)63(38-69(98)123)114-80(139)48(5)106-92(151)67(45-121)118-91(150)65(40-78(137)138)109-71(125)43-104-82(141)56(18-12-32-101-96(99)100)107-70(124)42-103-81(140)54(97)37-51-41-102-55-17-11-10-16-53(51)55/h7-11,14-17,20-23,41,46-48,54,56-68,79,102,121-122H,6,12-13,18-19,24-40,42-45,97H2,1-5H3,(H2,98,123)(H,103,140)(H,104,141)(H,105,142)(H,106,151)(H,107,124)(H,108,126)(H,109,125)(H,110,144)(H,111,143)(H,112,147)(H,113,152)(H,114,139)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,146)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,99,100,101)/t47-,48-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-/m0/s1 |

InChI-Schlüssel |

QBHXCNOIZXPFAX-CBSKAYLISA-N |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |

Kanonische SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N |

Key on ui other cas no. |

135546-62-2 |

Sequenz |

WGRGDSANGDFEEIPEEYL |

Synonyme |

Arg-Gly-Asp-hirudin (53-64) hirudin (53-64), RGD- RGD-hirudin (53-64) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.